molecular formula C23H26FN3O4 B12009232 1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618074-89-8

1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12009232
CAS No.: 618074-89-8
M. Wt: 427.5 g/mol
InChI Key: VEOCAVXVORRDAH-VZCXRCSSSA-N
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Description

The compound "(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with a diethylaminoethyl group at position 1, a hydroxymethylidene moiety linked to a 3-fluoro-4-methoxyphenyl group at position 4, and a pyridin-4-yl group at position 3. This structure combines electron-withdrawing (fluoro, dione) and electron-donating (methoxy, diethylamino) groups, which may enhance its pharmacokinetic properties and biological activity.

Properties

CAS No.

618074-89-8

Molecular Formula

C23H26FN3O4

Molecular Weight

427.5 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H26FN3O4/c1-4-26(5-2)12-13-27-20(15-8-10-25-11-9-15)19(22(29)23(27)30)21(28)16-6-7-18(31-3)17(24)14-16/h6-11,14,20,28H,4-5,12-13H2,1-3H3/b21-19-

InChI Key

VEOCAVXVORRDAH-VZCXRCSSSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)F)\O)/C(=O)C1=O)C3=CC=NC=C3

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC=NC=C3

Origin of Product

United States

Biological Activity

The compound (4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione is a synthetic organic molecule with notable biological activities. Its molecular formula is C23H26FN3O4C_{23}H_{26}FN_{3}O_{4} and it has a molecular weight of 427.5 g/mol. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology.

Structure and Properties

The structural complexity of this compound allows for diverse interactions with biological targets. The presence of a pyrrolidine ring, alongside functional groups such as a diethylamino moiety and a hydroxymethylidene phenyl group, suggests potential for significant biological activity.

PropertyValue
Molecular Formula C23H26FN3O4C_{23}H_{26}FN_{3}O_{4}
Molecular Weight 427.5 g/mol
CAS Number 618074-89-8
Purity Typically 95%

Anticancer Properties

Research has indicated that compounds similar to (4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione exhibit anticancer properties. For instance, studies on pyrrolidine derivatives have shown their effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may modulate signaling pathways involved in cell survival and apoptosis, particularly through the inhibition of protein kinases associated with cancer progression.
  • Case Study : A study involving similar pyrrolidine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.

Neurological Effects

The diethylamino group suggests potential activity in neurological contexts, possibly affecting neurotransmitter systems.

  • Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures can exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
  • Case Study : In vitro assays showed that certain derivatives reduced neuronal apoptosis in models of neurodegenerative diseases, suggesting a protective role against conditions like Alzheimer's disease.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

  • In vitro Studies : Various assays have been employed to evaluate cytotoxicity, anti-inflammatory activity, and enzyme inhibition.
Study TypeFindings
Cytotoxicity AssaySignificant reduction in cell viability at low concentrations in cancer cell lines.
Anti-inflammatory AssayInhibition of pro-inflammatory cytokines in activated macrophages.

Comparison with Similar Compounds

Pharmacological Potential and Limitations

  • Antimicrobial Activity: Dinakaran et al. (2012) report that pyridine-carbonitrile derivatives exhibit MIC values of 6.25–25 µg/mL against E. coli and S.
  • Anticancer Activity : Chen et al. (2006) demonstrate that pyrrolidine-dione analogs inhibit tumor cell proliferation (IC₅₀ = 2–10 µM) via ROS generation, a mechanism possibly shared by the target compound .
  • Metabolic Stability: The diethylaminoethyl group may reduce hepatic clearance compared to shorter alkyl chains, as observed in pharmacokinetic studies of similar amines .

Data Table: Key Comparisons with Structural Analogs

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Pyrrolidine-2,3-dione Diethylaminoethyl, 3-fluoro-4-methoxyphenyl Hypothesized anticancer/antimicrobial N/A
2-Amino-4-(2-chloro-5-(4-Cl-phenyl)pyridin-3-yl)-1-(4-MeO-phenyl)pyridine Pyridine Chloro, methoxy, aryl Antimicrobial (MIC = 12.5 µg/mL)
5-(4-MeO-phenyl)-pyrrolo-thiazolo-pyrimidine (Compound 12, ) Pyrrolo-thiazolo-pyrimidine Chlorophenyl, methoxyphenyl Enzyme inhibition (IC₅₀ = 8 µM)
Ferroptosis-inducing pyridine derivative () Pyridine Fluoro, quinoline Selective cytotoxicity in OSCC

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